molecular formula C17H23F3N2O3 B12602680 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12602680
M. Wt: 360.4 g/mol
InChI Key: ROBPAVACDFGVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a benzyl moiety, linked to a piperazine ring, and further connected to a carboxylic acid tert-butyl ester group. The presence of the trifluoromethoxy group imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the synthesis of the intermediate 4-Trifluoromethoxy-benzyl chloride. This intermediate is then reacted with piperazine to form the corresponding piperazine derivative. The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethoxy group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxy-benzyl chloride: An intermediate in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.

    Carboxylic acid esters: Compounds with ester functional groups similar to the tert-butyl ester in the target compound.

Uniqueness

The uniqueness of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 2-[[4-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-11-13(22)10-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3

InChI Key

ROBPAVACDFGVRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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